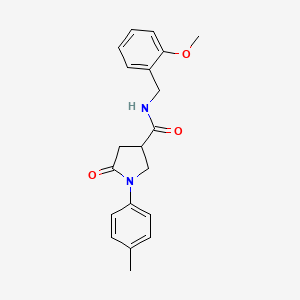![molecular formula C18H15BrN2O3S B5169599 4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B5169599.png)
4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxy-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxy-2-naphthamide, also known as BFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BFA is a naphthalimide derivative that has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mécanisme D'action
4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxy-2-naphthamide exerts its effects by inhibiting the activity of PKC, which is an enzyme that plays a key role in signal transduction pathways. PKC is involved in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound also disrupts the Golgi apparatus by inhibiting the activity of ADP-ribosylation factor (ARF), which is a small GTPase that regulates membrane trafficking.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer and prostate cancer. It has also been shown to inhibit the growth of tumors in animal models. This compound has been shown to disrupt the Golgi apparatus and inhibit the secretion of proteins, which can lead to the accumulation of misfolded proteins and cell death. This compound has also been shown to affect the structure and function of the endoplasmic reticulum.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxy-2-naphthamide in lab experiments is its ability to selectively inhibit the activity of PKC and disrupt the Golgi apparatus. This makes it a useful tool for studying the role of these processes in cell biology. However, this compound has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments. This compound is also a relatively expensive compound, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are several potential future directions for research involving 4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxy-2-naphthamide. One area of interest is the development of new analogs of this compound with improved properties, such as increased potency and reduced toxicity. Another area of interest is the use of this compound in combination with other drugs to enhance their anti-cancer effects. Additionally, this compound could be used as a tool to study the role of the Golgi apparatus in the development of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Méthodes De Synthèse
The synthesis of 4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxy-2-naphthamide involves the reaction of 4-bromo-2-naphthoic acid with thionyl chloride, followed by the reaction with 2-aminomethylfuran and methoxyamine hydrochloride. The resulting product is then subjected to a series of purification steps to obtain pure this compound.
Applications De Recherche Scientifique
4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxy-2-naphthamide has been widely used in scientific research for its potential applications in various fields. It has been studied for its anti-cancer properties, as well as its ability to inhibit the activity of protein kinase C (PKC) and Golgi membrane trafficking. This compound has also been used as a tool to study the role of the Golgi apparatus in cell biology and as a probe for studying intracellular trafficking.
Propriétés
IUPAC Name |
4-bromo-N-(furan-2-ylmethylcarbamothioyl)-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c1-23-16-14(9-11-5-2-3-7-13(11)15(16)19)17(22)21-18(25)20-10-12-6-4-8-24-12/h2-9H,10H2,1H3,(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYSNUJDHBDMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1C(=O)NC(=S)NCC3=CC=CO3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5169525.png)
![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5169533.png)
![diethyl [5-(4-chlorophenoxy)pentyl]malonate](/img/structure/B5169546.png)
![3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-3-methyl-8-[(3-methylbutoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5169549.png)


![N-[2-(4-chlorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5169584.png)

![N-[1-(1-adamantyl)-2-(2,2-dimethylhydrazino)-2-oxoethyl]benzamide hydrochloride](/img/structure/B5169589.png)

![1-(3-bromophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5169597.png)
![2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(2-furylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5169611.png)
